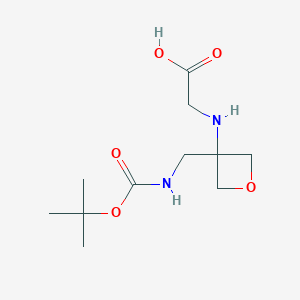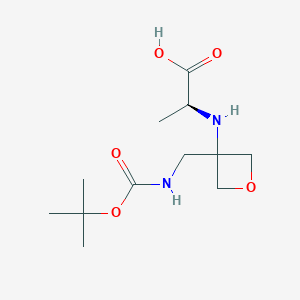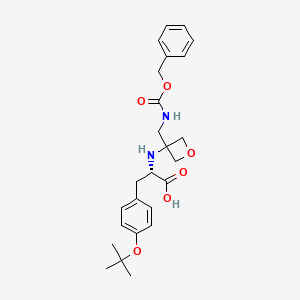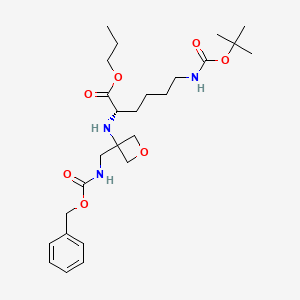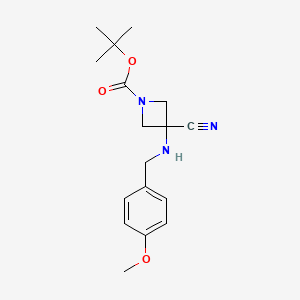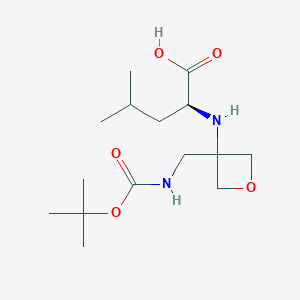
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to an oxetane ring, which is further linked to the amino acid L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine typically involves the protection of the amino group of L-leucine with a Boc group, followed by the formation of the oxetane ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by a series of reactions to introduce the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or other parts of the molecule.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.
Biology: The compound can be used in studies involving protein synthesis and modification, as well as in the development of peptide-based drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amino acid and oxetane moieties. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine: Similar in structure but with valine instead of leucine.
2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid: Contains an acetic acid moiety instead of leucine.
Uniqueness
The uniqueness of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucine lies in its combination of the oxetane ring and the amino acid L-leucine, which provides specific chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
(2S)-4-methyl-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-10(2)6-11(12(18)19)17-15(8-21-9-15)7-16-13(20)22-14(3,4)5/h10-11,17H,6-9H2,1-5H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBJOXLARNZKSS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
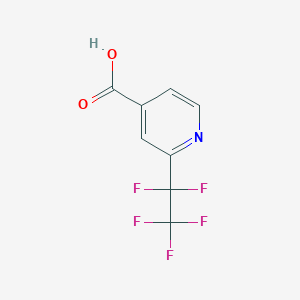
![tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
![tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate](/img/structure/B8049819.png)
![Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate](/img/structure/B8049840.png)
![Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate](/img/structure/B8049842.png)
![Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8049849.png)
![5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049864.png)
![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
